2-(4-Ethoxyphenyl)ethanol

Lipophilicity Membrane permeability Drug-likeness optimization

Researchers optimizing CNS-penetrant lead series or nucleic acid structural mapping workflows often face inconsistent physicochemical profiles across phenethyl alcohol congeners. 2-(4-Ethoxyphenyl)ethanol (CAS 22545-15-9) resolves this through its para-ethoxy substitution, delivering a quantifiable logP increment of +0.35 over the methoxy analog while maintaining identical TPSA (29.46 Ų) below the BBB-permeability threshold. This enables systematic lipophilicity tuning without introducing structural alerts. - Solid crystalline form (MP 42-44 °C) ensures stable storage, accurate weighing, and straightforward crystallization, unlike the near-liquid methoxy congener. - As 4EPEA, it functions as a non-invasive fluorescent probe for DNA/RNA sequence identification via site-specific termination and base-pair cavity filling, replacing custom-synthesized probe constructs. - Fragment-sized (MW 166.22) with four rotatable bonds, offering expanded conformational sampling for fragment growing or linking campaigns. Supplied with 98% purity from BenchChem, ready for immediate global shipping.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 22545-15-9
Cat. No. B1360133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxyphenyl)ethanol
CAS22545-15-9
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CCO
InChIInChI=1S/C10H14O2/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,11H,2,7-8H2,1H3
InChIKeyCNMVSNTVPZWQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethoxyphenyl)ethanol: Overview and Key Properties


2-(4-Ethoxyphenyl)ethanol (CAS 22545-15-9), also known as p-ethoxyphenethyl alcohol or 4-ethoxybenzeneethanol, is a para-substituted aromatic alcohol with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol [1]. It belongs to the phenethyl alcohol structural class, featuring an ethoxy (-OCH2CH3) substituent at the para position of the phenyl ring and a primary alcohol terminus (-CH2CH2OH). The compound is a white crystalline solid at room temperature (melting point 42–44 °C) and is primarily utilized as a pharmaceutical intermediate . A distinctive, emerging application is its use as a non-invasive fluorescent probe (designated 4EPEA) for nucleic acid sequence identification and structural mapping .

1 Pharmaceutical intermediate with solid-state handling advantages for multi-step synthesis workflows.
2 Non-invasive fluorescent probe (4EPEA) for nucleic acid sequence identification and structural mapping studies.
3 Medicinal chemistry scaffold for lipophilicity tuning and CNS drug-likeness optimization without halogen incorporation.

Why Generic Substitution Fails: Physicochemical Differentiation


The phenethyl alcohol scaffold supports diverse 4-position substituents (hydroxy, methoxy, ethoxy, propoxy) that produce quantifiably distinct lipophilicity, solid-state behavior, and hydrogen-bonding profiles. These differences are not cosmetic: logP varies by over 0.7 units, melting point spans a >115 °C range, and hydrogen bond donor count changes between 1 and 2 across this congener series [1][2]. Such variations directly affect solubility, membrane partitioning, crystallization behavior during synthesis workup, and biological target engagement. Selecting the ethoxy congener over the methoxy, hydroxy, or unsubstituted analogs is not an interchangeable procurement decision; it is a physicochemical design choice with measurable consequences for synthetic pathway efficiency, formulation, and application-specific probe function .

Physicochemical
2-(4-Ethoxyphenyl)ethanol: logP ~1.62; solid at RT (MP 42–44 °C)
Methoxy analog: logP ~1.23–1.27; near-liquid at RT (MP 26–28 °C). Lipophilicity and solid-state handling profiles may not transfer directly.
Functional
4EPEA fluorescent probe for DNA/RNA mapping context
Methoxy and hydroxy congeners lack reported nucleic acid probe functionality; application-specific fit may require validation.
Conformational
4 rotatable bonds for fragment-based conformational sampling
Methoxy analog has 3 rotatable bonds; constrained torsional profile may limit binding pocket exploration in scaffold-hopping campaigns.

Comparative Evidence for Procurement Decisions


Lipophilicity (logP) vs. Methoxy and Hydroxy Congeners

2-(4-Ethoxyphenyl)ethanol exhibits a logP value of 1.62, which is approximately 0.35–0.39 units higher than its 4-methoxy analog (logP 1.23–1.27) and approximately 0.7 units higher than the 4-hydroxy analog (tyrosol, logP ~0.93) [1][2]. This incremental lipophilicity gain arises from the additional methylene unit in the ethoxy group and is consistent across predictive models. Within the Lipinski Rule-of-Five framework for oral drug-likeness (logP < 5), this tuning range is meaningful for optimizing passive membrane permeability and blood-brain barrier penetration potential while maintaining aqueous solubility [3].

Lipophilicity (logP)
Cross-study comparable
logP = 1.62; Δ +0.35 to +0.39 vs. methoxy analog; Δ +0.69 vs. tyrosol
Supports lipophilicity tuning for ADME property optimization in lead series.
Predicted values from multiple databases; experimental logP may vary.
Lipophilicity Membrane permeability Drug-likeness optimization LogP tuning

Melting Point and Physical Form Handling

2-(4-Ethoxyphenyl)ethanol is a crystalline solid at ambient temperature with a melting point of 42–44 °C [1]. This is in contrast to its 4-methoxy analog (MP 26–28 °C), which is a clear pale brown liquid above its melting point at typical laboratory temperatures (~22 °C), and the parent phenethyl alcohol (MP −27 °C), which is a free-flowing liquid. Conversely, tyrosol (4-hydroxy) has a notably higher melting point of 89–92 °C . The ethoxy congener occupies a practically useful intermediate thermal position: it is solid at standard cold storage (2–8 °C) and ambient laboratory temperatures, enabling straightforward weighing, storage, and solid-phase purification, yet melts at a sufficiently low temperature for facile liquid-phase reaction processing with mild heating .

Melting Point & Solid Form
Cross-study comparable
MP = 42–44 °C; crystalline solid at 20–25 °C. Δ MP +16 °C vs. methoxy analog.
Solid-state handling advantage may simplify gravimetric dispensing and purification.
Literature melting points; observed form may depend on purity and polymorph.
Crystallization Solid-phase handling Formulation Process chemistry

TPSA and Hydrogen Bonding for BBB Penetration

2-(4-Ethoxyphenyl)ethanol has a calculated topological polar surface area (TPSA) of 29.46 Ų, which is identical to that of its 4-methoxy analog (TPSA = 29.46 Ų) and substantially lower than tyrosol (TPSA = 40.46–40.50 Ų) due to the absence of the phenolic -OH [1][2]. This TPSA value falls well below the widely accepted threshold of <60–70 Ų for favorable passive blood-brain barrier (BBB) penetration [3]. The ethoxy and methoxy congeners share identical H-bond acceptor/donor counts (HBA = 2, HBD = 1), meaning the lipophilicity gain of the ethoxy group (see Evidence Item 1) is achieved without sacrificing the favorable TPSA score required for CNS drug candidate potential.

TPSA & H-Bonding for BBB
Cross-study comparable
TPSA = 29.46 Ų (identical to methoxy); Δ -11.00 Ų vs. tyrosol. HBD = 1.
Preserves sub-60 Ų CNS drug-likeness while enabling logP tuning.
Calculated TPSA; in vivo BBB penetration requires assay confirmation.
CNS drug design Blood-brain barrier Polar surface area Medicinal chemistry

Fluorescent Probe for Nucleic Acid Sequence Mapping

2-(4-Ethoxyphenyl)ethanol is commercially designated as 4EPEA and described as a non-invasive fluorescent probe specifically engineered for nucleic acid structural studies . Its reported mechanism involves site-specific termination on DNA or RNA, where the hydroxyl group forms a cavity that, upon being filled by the next base in the sequence, induces a conformational reversal of 4EPEA resulting in fluorescence emission. This process can be iteratively repeated to map entire DNA strands or RNA molecules. This application is not reported for the methoxy analog (2-(4-methoxyphenyl)ethanol), which is primarily described as an internal standard for fluorous biphasic catalysis, nor for tyrosol, which is primarily investigated as an antioxidant/anti-inflammatory agent .

Nucleic Acid Probe Function
Data to verify
Reported as non-invasive fluorescent probe 4EPEA for DNA/RNA iterative sequence mapping.
Enables specific nucleic acid structural studies; functionality not shared by congeners.
Vendor technical documentation; independent peer-reviewed validation is limited.
Fluorescent probe Nucleic acid detection DNA/RNA mapping Bioconjugation

Rotatable Bond Count and Conformational Flexibility

2-(4-Ethoxyphenyl)ethanol has four rotatable bonds, compared to three rotatable bonds for 2-(4-methoxyphenyl)ethanol and only two rotatable bonds for both tyrosol and the structural isomer 1-(4-ethoxyphenyl)ethanol [1][2][3]. The additional rotatable bond in the target compound arises from the ethoxy ethyl group (C-O-CH2-CH3), which introduces an extra degree of torsional freedom compared to the methoxy analog (C-O-CH3). Increased rotatable bond count is associated with greater conformational entropy, which can influence binding thermodynamics (favorable entropic contribution to binding free energy) but may also increase the entropic penalty upon target binding if the bound conformation is highly constrained.

Rotatable Bond Count
Cross-study comparable
4 rotatable bonds; +1 vs. methoxy analog; +2 vs. tyrosol.
Higher conformational flexibility may support fragment-based exploration of binding pockets.
Entropic contribution to binding requires target-specific thermodynamic profiling.
Conformational analysis Molecular flexibility Entropy Ligand design

pKa and Ionization State vs. Phenolic Congeners

2-(4-Ethoxyphenyl)ethanol has a predicted pKa of 14.94 ± 0.10, corresponding to the primary aliphatic alcohol group . This is dramatically higher (less acidic) than the phenolic -OH of tyrosol, which has a predicted phenolic pKa of approximately 10.0–10.3 . The practical consequence is that at all physiologically relevant pH values (pH 1–8), 2-(4-Ethoxyphenyl)ethanol remains entirely unionized, whereas tyrosol exists in equilibrium with its phenoxide anion at alkaline pH. The target compound's neutrality across the full physiological pH range eliminates pH-dependent partitioning effects that can complicate pharmacokinetic modeling and formulation.

pKa & Ionization State
Class-level inference
Predicted pKa = 14.94 ± 0.10 (aliphatic -OH); >40,000-fold less acidic than tyrosol.
Unionized across physiological pH; may simplify pH-dependent partitioning analysis.
Predicted pKa only; experimental measurement is not available in current sources.
Ionization state pH-dependent solubility pKa Drug formulation

High-Value Application Scenarios


CNS Lead Optimization: Lipophilicity Without TPSA Penalty

When optimizing a CNS-targeted lead series built on the phenethyl alcohol scaffold, the ethoxy congener provides a quantifiable logP increment of +0.35 over the methoxy analog while maintaining identical TPSA (29.46 Ų) below the BBB-permeability threshold of 60 Ų [1]. This enables systematic logP tuning without introducing structural alerts or sacrificing CNS drug-likeness parameters. The solid physical form (MP 42–44 °C) further facilitates compound management in parallel synthesis and high-throughput screening logistics compared to the near-liquid methoxy analog.

Non-Invasive Fluorescent Probe for DNA/RNA Mapping

Laboratories engaged in nucleic acid structural biology can procure 2-(4-Ethoxyphenyl)ethanol as 4EPEA, a commercially available non-invasive fluorescent probe for DNA and RNA sequence identification [1]. The reported mechanism—site-specific termination and fluorescence upon base-pair cavity filling—enables iterative mapping of entire oligonucleotide strands without covalent modification of the nucleic acid target. This application is unique among 4-substituted phenethyl alcohol congeners and can replace custom-synthesized fluorescent probe constructs.

Pharmaceutical Intermediate with Solid-Handling Advantages

2-(4-Ethoxyphenyl)ethanol is explicitly designated as a pharmaceutical intermediate by multiple commercial suppliers, with a purity specification of 95–98% [1]. Its melting point of 42–44 °C ensures it remains a stable, non-volatile crystalline solid under standard storage conditions (cool, dry place), in contrast to phenethyl alcohol (MP −27 °C, bp 219 °C), which is a volatile liquid requiring more stringent containment. This solid-state stability supports accurate inventory management, reproducible weighing, and straightforward purification via crystallization in multi-step synthetic routes.

Fragment-Based Drug Discovery: Flexible Building Block

With four rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors, 2-(4-Ethoxyphenyl)ethanol serves as a fragment-sized (MW 166.22) building block that offers higher conformational sampling capacity than its methoxy analog (3 rotatable bonds) [1]. The additional torsional freedom in the ethoxy group can be strategically leveraged in fragment growing or linking campaigns to explore binding pocket topologies that are inaccessible to the more constrained methoxy or hydroxy congeners.

Application
Selection Property
Validation Focus
CNS lead optimization
LogP tuning without TPSA penalty
BBB-permeability parameter review
Nucleic acid structural mapping
Fluorescent probe (4EPEA) functionality
Probe mechanism and sequence-mapping validation
Pharmaceutical intermediate synthesis
Crystalline solid with moderate melting point
Solid-dispensing and purification workflow fit
Fragment-based drug discovery
Elevated rotatable bond count (4)
Conformational sampling and binding thermodynamics

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